3-(2-Aminoanilino)-5-(2-chloro-6-fluorophenyl)-2-cyclohexen-1-one
Description
3-(2-Aminoanilino)-5-(2-chloro-6-fluorophenyl)-2-cyclohexen-1-one is a cyclohexenone derivative featuring a 2-aminoanilino substituent at position 3 and a 2-chloro-6-fluorophenyl group at position 3. The cyclohexenone core provides a rigid, conjugated system, while the aromatic substituents introduce steric and electronic complexity.
Properties
IUPAC Name |
3-(2-aminoanilino)-5-(2-chloro-6-fluorophenyl)cyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN2O/c19-14-4-3-5-15(20)18(14)11-8-12(10-13(23)9-11)22-17-7-2-1-6-16(17)21/h1-7,10-11,22H,8-9,21H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFJPTGZKEFDISY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C=C1NC2=CC=CC=C2N)C3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoanilino)-5-(2-chloro-6-fluorophenyl)-2-cyclohexen-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the cyclohexenone core: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the chloro and fluoro substituents: Halogenation reactions are employed to introduce the chloro and fluoro groups onto the aromatic ring.
Amination: The amino group is introduced via a nucleophilic substitution reaction, often using aniline derivatives under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2-Aminoanilino)-5-(2-chloro-6-fluorophenyl)-2-cyclohexen-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural isomers.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce cyclohexanone derivatives.
Scientific Research Applications
3-(2-Aminoanilino)-5-(2-chloro-6-fluorophenyl)-2-cyclohexen-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 3-(2-Aminoanilino)-5-(2-chloro-6-fluorophenyl)-2-cyclohexen-1-one exerts its effects is largely dependent on its interaction with molecular targets. These interactions can involve:
Binding to enzymes: Inhibiting or modifying their activity.
Interacting with receptors: Modulating signal transduction pathways.
Altering cellular processes: Affecting cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
a. 3-Anilino-5-(3-chlorophenyl)-2-cyclohexen-1-one (CAS 333325-97-6)
- Structural Differences: Replaces the 2-chloro-6-fluorophenyl group with a 3-chlorophenyl group and lacks the amino group on the anilino ring.
- Implications: The meta-chlorine substituent (vs. Absence of the amino group diminishes hydrogen-bonding capacity, which could lower solubility in polar solvents .
b. 3-(2-Amino-5-nitroanilino)-5,5-dimethylcyclohex-2-en-1-one
- Structural Differences: Incorporates a nitro group at position 5 of the anilino ring and 5,5-dimethyl groups on the cyclohexenone.
- 5,5-Dimethyl groups increase steric bulk, possibly hindering crystal packing efficiency, as evidenced by its lower melting point (481 K) compared to non-methylated analogs .
c. 5-(2-Chloro-6-fluorophenyl)-3-hydroxy-2-(tetrahydroisoquinolinyl)-2-cyclohexen-1-one (CAS 338793-14-9)
- Structural Differences: Replaces the 2-aminoanilino group with a hydroxy-tetrahydroisoquinolinyl moiety.
- Implications: The hydroxy group introduces additional hydrogen-bonding sites, likely improving solubility in aqueous media. The tetrahydroisoquinolinyl group may enhance biological activity, as seen in alkaloid-derived pharmaceuticals, though specific data are unavailable .
Electronic and Steric Comparisons
Crystallographic and Solid-State Behavior
- Target Compound: No direct crystallographic data are available. However, analogs like 3-(2-Amino-5-nitroanilino)-5,5-dimethylcyclohex-2-en-1-one exhibit envelope conformations in the cyclohexenone ring, stabilized by N–H⋯O and C–H⋯O hydrogen bonds. These interactions create 3D networks, influencing melting points and solubility .
- Chalcone Derivatives: Related 3-(2-chloro-6-fluorophenyl)chalcones (e.g., from ) show planar structures with strong π-π stacking, suggesting that the target compound may similarly exhibit pronounced aromatic interactions in the solid state .
Biological Activity
3-(2-Aminoanilino)-5-(2-chloro-6-fluorophenyl)-2-cyclohexen-1-one (CAS No. 338400-89-8) is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its mechanism of action, therapeutic applications, and relevant case studies.
Chemical Structure
The compound features a cyclohexenone ring, which is known for its reactivity and ability to interact with various biological targets. Its structure can be represented as follows:
Research indicates that this compound acts primarily as an inhibitor of specific kinases involved in cancer cell proliferation. In particular, it has been noted for its inhibitory effects on the Wee1 kinase, which plays a crucial role in cell cycle regulation. By inhibiting Wee1, this compound promotes premature mitotic entry in cancer cells, leading to increased apoptosis in tumor tissues .
Anticancer Properties
The compound has shown promising results in various studies targeting different types of cancer:
- Breast Cancer : In vitro studies demonstrated that this compound significantly reduced the viability of breast cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
- Lung Cancer : Similar effects were observed in lung cancer models, where the compound inhibited tumor growth and enhanced the efficacy of standard chemotherapy agents .
Enzyme Inhibition
As an inhibitor of histone deacetylases (HDACs), this compound contributes to the modulation of gene expression related to cell growth and differentiation. HDAC inhibition is associated with increased acetylation of histones, leading to transcriptional activation of tumor suppressor genes .
Case Studies
Several case studies highlight the effectiveness of this compound:
- Study on Breast Cancer Cell Lines :
- In Vivo Study in Xenograft Models :
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 (µM) | Observations |
|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | 12 | Induces apoptosis |
| Anticancer | MDA-MB-231 (Breast Cancer) | 15 | Disrupts cell cycle |
| Tumor Growth Inhibition | Lung Cancer Xenograft | N/A | 65% reduction in tumor volume |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
